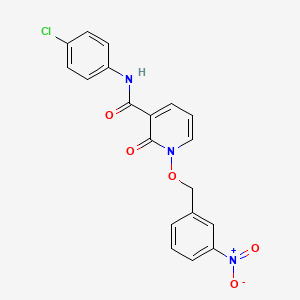

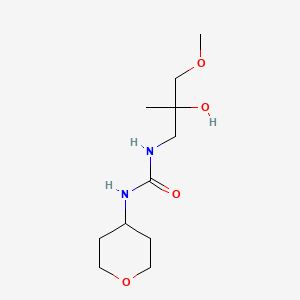

![molecular formula C21H18N2O3S B2484202 2-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol CAS No. 871307-82-3](/img/structure/B2484202.png)

2-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The chemical compound in focus belongs to a class of compounds known for their interesting molecular architecture and potential biological activities. The detailed analysis of its synthesis, molecular structure, and properties sheds light on its significance in chemical research.

Synthesis Analysis

The synthesis of related pyrazoline derivatives involves multi-step reactions, typically starting from suitable chalcone precursors, followed by cyclization with hydrazine hydrate or similar agents. Mardiana et al. (2017) describe a novel compound synthesis method using sodium impregnated on activated chicken eggshells as a catalyst, highlighting the innovative approaches in synthesizing pyrazoline derivatives with potential antioxidant activities (Mardiana, Bakri, Septiarti, & Ardiansah, 2017).

Molecular Structure Analysis

Studies on the molecular structure of related compounds, utilizing techniques like X-ray diffraction and spectroscopic methods, reveal significant insights into the conformation, bond lengths, and angles critical for their reactivity and interaction with biological targets. For instance, Kumara et al. (2017) performed comprehensive structural and Hirshfeld surface analyses on a similar pyrazole derivative, providing a detailed view of the molecular interactions and stability (Kumara, Shivalingegowda, Mahadevaswamy, Kariyappa, & Lokanath, 2017).

Chemical Reactions and Properties

Pyrazoline derivatives participate in various chemical reactions, including cycloadditions, and exhibit a range of chemical properties due to their functional groups. The reactivity towards electron-deficient alkenes and alkynes, leading to the formation of dihydroselenophenes or selenopheno[2,3-b]pyrazines, as reported by Zhang and Cheng (2009), showcases the versatility of these compounds in synthesizing heterocyclic structures with potential applications (Zhang & Cheng, 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are crucial for the practical application and handling of these compounds. Investigations into their thermal stability and solvatochromic behavior in various solvents provide essential data for their use in chemical research and potential applications. Kumara et al. (2018) explored the thermal stability and solvatochromic properties of a pyrazole derivative, offering insights into its behavior in different environments (Kumara, Kumar, Kumar, & Lokanath, 2018).

Chemical Properties Analysis

The chemical properties, including reactivity towards specific reagents, acid-base behavior, and electrochemical characteristics, define the scope of applications for these compounds. Studies focusing on their interaction with metals, ability to form complexes, and use as chemosensors, such as the work by Khan (2020) on a pyrazoline derivative as a fluorescent chemosensor for Fe3+ detection, underline the functional versatility and application potential of these molecules (Khan, 2020).

Aplicaciones Científicas De Investigación

Molecular Docking and Quantum Chemical Calculations

Research conducted by Viji et al. (2020) utilized DFT calculations to explore the molecular structure and spectroscopic data of a similar compound, focusing on its potential biological effects predicted through molecular docking results. This study exemplifies how computational chemistry can predict the interaction of such molecules with biological targets, offering insights into their potential therapeutic applications (Viji et al., 2020).

Synthesis and Antibacterial Screening

Another study by Landage, Thube, and Karale (2019) involved the synthesis of novel thiazolyl pyrazole and benzoxazole derivatives, characterized by their antibacterial activities. This research highlights the compound's relevance in developing new antimicrobial agents, underlining its significance in addressing resistance to existing antibiotics (Landage et al., 2019).

Photophysical and Physicochemical Investigation

Khan (2020) presented a multi-step synthesis of a novel pyrazoline derivative, investigating its photophysical properties and its potential as a fluorescent chemosensor for Fe3+ ion detection. This study illustrates the compound's application in sensor technology, particularly for environmental monitoring and analytical chemistry (Khan, 2020).

Pharmacological Evaluation

Faheem (2018) focused on the computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive study demonstrates the therapeutic potential of such compounds, indicating their possible applications in medicinal chemistry (Faheem, 2018).

Corrosion Inhibition

Lgaz et al. (2020) explored the use of pyrazoline derivatives in corrosion inhibition of mild steel in hydrochloric acid solution, providing insights into the compounds' practical applications in industrial maintenance and protection. This research underscores the versatility of such compounds in applied chemistry and materials science (Lgaz et al., 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[3-(2-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S/c1-26-15-10-8-14(9-11-15)21(25)23-18(16-5-2-3-6-19(16)24)13-17(22-23)20-7-4-12-27-20/h2-12,18,24H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNKTPIKADMMHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=CC=C4O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

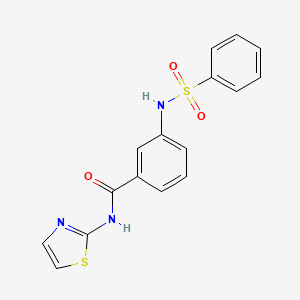

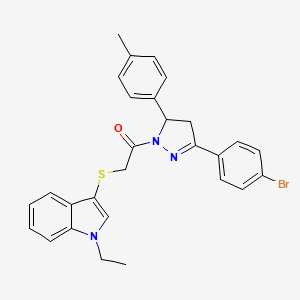

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2484119.png)

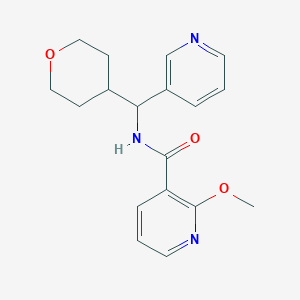

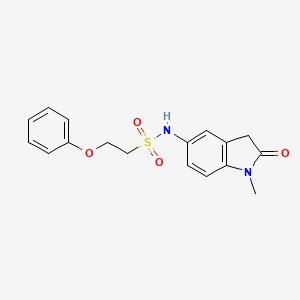

![N-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2484122.png)

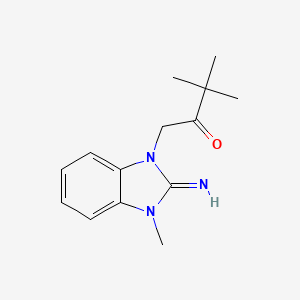

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2484124.png)

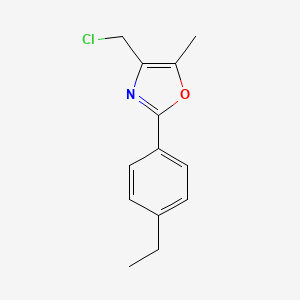

![3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2484128.png)

![(4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2484130.png)

![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2484133.png)